molecular formula C27H32N2O7 B264432 N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine

N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine

Cat. No.: B264432
M. Wt: 496.6 g/mol
InChI Key: YAZPBEBSTNSXGF-ZLOXQWCVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine, also known as DA-9801, is a synthetic compound that has been developed for the treatment of diabetic neuropathy. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

The exact mechanism of action of N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine is not fully understood. However, it is believed that the compound exerts its effects through multiple pathways, including the modulation of oxidative stress, inflammation, and nerve growth factor signaling. This compound has been shown to reduce oxidative stress and inflammation in animal models of diabetic neuropathy, which may contribute to its neuroprotective effects. Additionally, this compound has been shown to increase nerve growth factor levels, which may promote nerve regeneration and repair.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models of diabetic neuropathy. These effects include the improvement of nerve conduction velocity, the reduction of oxidative stress and inflammation, and the promotion of nerve regeneration and repair. Additionally, this compound has been shown to reduce neuropathic pain and improve sensory function in animal models of diabetic neuropathy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine in lab experiments is its specificity for diabetic neuropathy. This compound has been developed specifically for the treatment of this condition and has shown promising results in preclinical studies. Additionally, this compound has been shown to have a good safety profile in animal studies, which is an important consideration for the development of any new therapeutic agent.
One of the limitations of using this compound in lab experiments is the lack of information on its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosing regimen and the potential for drug interactions. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to design targeted experiments to investigate its effects.

Future Directions

There are several future directions for the development and evaluation of N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine. One area of focus is the optimization of the dosing regimen and the evaluation of the safety and efficacy of this compound in clinical trials. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets for the treatment of diabetic neuropathy. Finally, the development of new formulations and delivery methods for this compound may improve its bioavailability and therapeutic efficacy.
Conclusion
In conclusion, this compound is a promising compound for the treatment of diabetic neuropathy. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a therapeutic agent for diabetic neuropathy.

Synthesis Methods

N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine is synthesized through a multi-step process that involves the reaction of various intermediates. The synthesis method involves the use of reagents such as 4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetic acid, isoleucine, and N-hydroxysuccinimide. The final product is obtained through purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine has been extensively studied for its potential therapeutic effects on diabetic neuropathy. Diabetic neuropathy is a common complication of diabetes that affects the nerves in the body, leading to symptoms such as numbness, tingling, and pain. Several preclinical studies have shown that this compound can improve nerve function and reduce neuropathic pain in animal models of diabetic neuropathy. These studies have provided a strong foundation for further clinical evaluation of this compound.

Properties

Molecular Formula

C27H32N2O7

Molecular Weight

496.6 g/mol

IUPAC Name

(2S,3R)-2-[[2-[[2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]acetyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C27H32N2O7/c1-5-13(2)23(26(32)33)29-22(31)12-28-21(30)11-18-14(3)17-10-19-16-8-6-7-9-20(16)35-25(19)15(4)24(17)36-27(18)34/h10,13,23H,5-9,11-12H2,1-4H3,(H,28,30)(H,29,31)(H,32,33)/t13-,23+/m1/s1

InChI Key

YAZPBEBSTNSXGF-ZLOXQWCVSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)CC1=C(C2=CC3=C(C(=C2OC1=O)C)OC4=C3CCCC4)C

SMILES

CCC(C)C(C(=O)O)NC(=O)CNC(=O)CC1=C(C2=C(C(=C3C(=C2)C4=C(O3)CCCC4)C)OC1=O)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CNC(=O)CC1=C(C2=CC3=C(C(=C2OC1=O)C)OC4=C3CCCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.